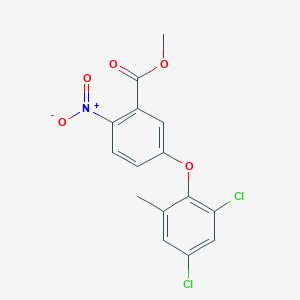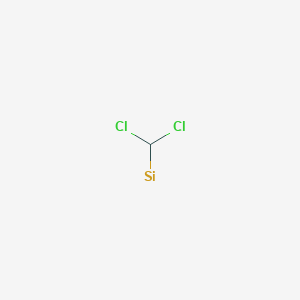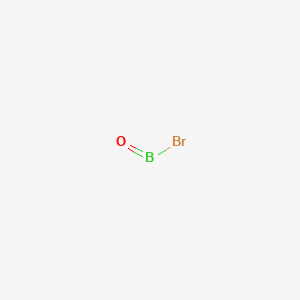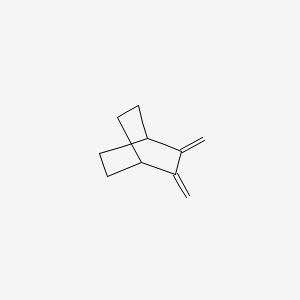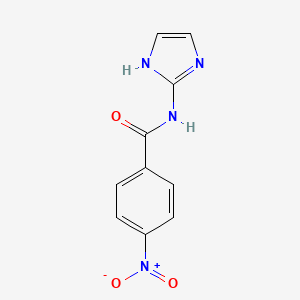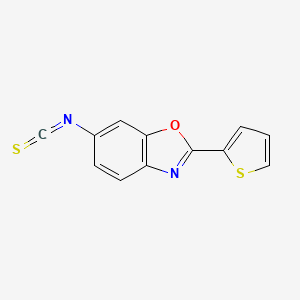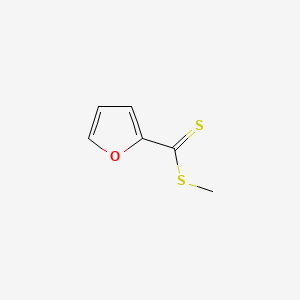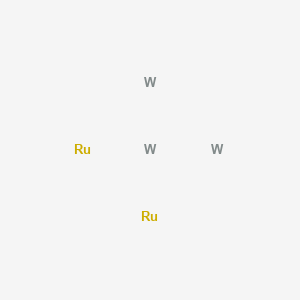
Ruthenium--tungsten (2/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium–tungsten (2/3) is a bimetallic compound composed of ruthenium and tungsten in a 2:3 ratio. Ruthenium is a rare transition metal belonging to the platinum group, known for its catalytic properties and resistance to corrosion. Tungsten, on the other hand, is renowned for its high melting point and strength. The combination of these two metals results in a compound with unique properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–tungsten (2/3) often involves the use of metal-organic frameworks as templates. One common method is the solvothermal synthesis, where ruthenium and tungsten precursors are dissolved in a solvent and subjected to high temperatures and pressures. This process results in the formation of three-dimensional porous nanocages .
Industrial Production Methods: In industrial settings, the production of ruthenium–tungsten (2/3) can involve high-temperature pyrolysis. This method ensures the formation of a stable compound with a high surface area, which is crucial for its catalytic applications .
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium–tungsten (2/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, ruthenium can react with oxygen to form ruthenium (IV) oxide, while tungsten can form tungsten oxides under similar conditions .
Common Reagents and Conditions:
Oxidation: Ruthenium reacts with oxygen at high temperatures to form ruthenium (IV) oxide (RuO₂).
Reduction: Tungsten can be reduced using hydrogen gas to form tungsten metal.
Substitution: Ruthenium can react with halogens like chlorine to form ruthenium (III) chloride (RuCl₃).
Major Products:
Oxidation: Ruthenium (IV) oxide (RuO₂), Tungsten oxides (WO₃).
Reduction: Metallic tungsten.
Substitution: Ruthenium (III) chloride (RuCl₃).
Applications De Recherche Scientifique
Ruthenium–tungsten (2/3) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ruthenium–tungsten (2/3) involves its interaction with molecular targets and pathways:
Catalytic Activity: The large surface area and unique electronic properties of the compound facilitate its role as a catalyst in chemical reactions.
Antimicrobial Action: Ruthenium complexes interact with DNA, disrupting the replication process in microbial cells.
Anticancer Properties: Ruthenium compounds can mimic iron ions, binding to transferrin and targeting cancer cells.
Comparaison Avec Des Composés Similaires
Ruthenium–tungsten (2/3) can be compared with other bimetallic compounds and ruthenium-based compounds:
Ruthenium–osmium: Both compounds exhibit similar catalytic properties, but ruthenium–tungsten (2/3) has a higher thermal stability.
Ruthenium–platinum: While ruthenium–platinum is known for its excellent catalytic activity, ruthenium–tungsten (2/3) offers a more cost-effective alternative with comparable performance.
Ruthenium–molybdenum: This compound is also used in catalytic applications, but ruthenium–tungsten (2/3) provides better stability under high-temperature conditions.
Propriétés
Numéro CAS |
50645-37-9 |
|---|---|
Formule moléculaire |
Ru2W3 |
Poids moléculaire |
753.7 g/mol |
Nom IUPAC |
ruthenium;tungsten |
InChI |
InChI=1S/2Ru.3W |
Clé InChI |
AJTVWPGZWVJMEA-UHFFFAOYSA-N |
SMILES canonique |
[Ru].[Ru].[W].[W].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


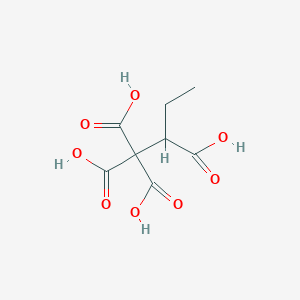
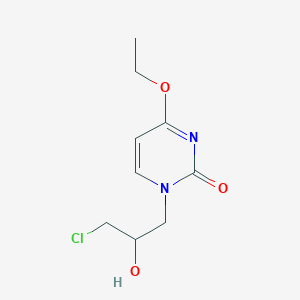
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
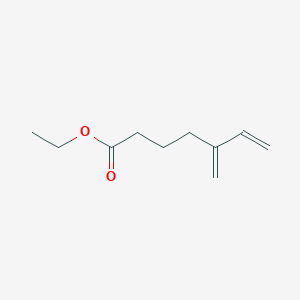
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)

